COX-2 Inhibitory Activity: Comparative Analysis of 4-Fluorophenyl Furanone Derivatives
In a panel of 3-aryl-4-(2-, 3-, or 4-fluorophenyl)-furan-2(5H)-one derivatives evaluated for COX-1 and COX-2 inhibition, compounds bearing a 4-fluorophenyl substituent (including those with 4-F and various R1 groups) consistently exhibited mCOX-2 IC₅₀ values >25 μM, indicating weak COX-2 inhibitory activity [1]. This contrasts with the unsubstituted parent compound (R1=H, R2=H) which showed an oCOX-1 IC₅₀ of 5.90 μM. While 3,4-dichloro-5-(4-fluorophenyl)furan-2(5H)-one was not directly tested in this panel, its 4-fluorophenyl moiety at position 5 structurally aligns with this class. The data suggest that 4-fluorophenyl substitution in furanones generally does not confer potent COX-2 inhibition, which may be relevant when selecting compounds for applications where COX-2 activity is either desired or should be avoided.
| Evidence Dimension | COX-2 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; structural analog with 4-F substitution |
| Comparator Or Baseline | Multiple 3-aryl-4-fluorophenyl furanone derivatives: mCOX-2 IC₅₀ >25 μM (compounds 4, 7, 9, 10, 12, 14, 16) |
| Quantified Difference | All tested 4-fluorophenyl derivatives >25 μM vs. parent unsubstituted compound oCOX-1 IC₅₀ = 5.90 μM |
| Conditions | Purified murine COX-2 (63 nM) or ovine COX-1 (22.5 nM) incubated with [1-¹⁴C]-arachidonic acid (50 μM) at 37°C for 30 s; assays run in duplicate |
Why This Matters
This class-level inference informs procurement decisions where COX-2 activity is a critical parameter; compounds with 4-fluorophenyl substitution are unlikely to exhibit significant COX-2 inhibition.
- [1] Table 1. In Vitro Biochemical Properties of 3-Aryl-4-(2-, 3-, or 4-fluorophenyl)-furan-2(5H)-one Derivatives. PMC4233350. View Source
